Cas no 1705872-67-8 (4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane)

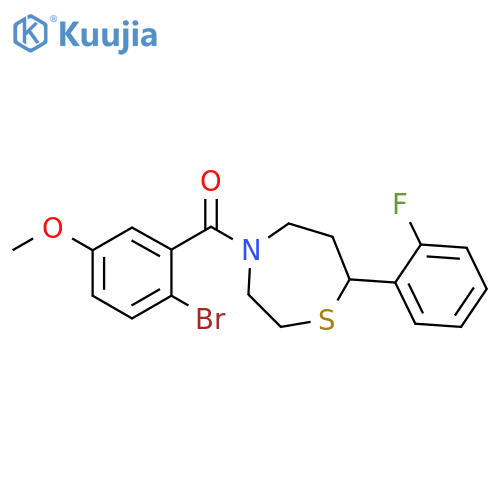

1705872-67-8 structure

商品名:4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane

CAS番号:1705872-67-8

MF:C19H19BrFNO2S

メガワット:424.327066659927

CID:5367330

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane 化学的及び物理的性質

名前と識別子

-

- (2-bromo-5-methoxyphenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone

- 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane

-

- インチ: 1S/C19H19BrFNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3

- InChIKey: LMKYJFSDSWYZBO-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(OC)=CC=C1Br)(N1CCC(C2=CC=CC=C2F)SCC1)=O

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6481-1194-30mg |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-15mg |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-5μmol |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-1mg |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-40mg |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-10mg |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-75mg |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-25mg |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-10μmol |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1194-2μmol |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane |

1705872-67-8 | 2μmol |

$57.0 | 2023-09-08 |

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

1705872-67-8 (4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量